molecular formula C16H11FN2O4S B227598 2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid

Cat. No. B227598
M. Wt: 346.3 g/mol
InChI Key: GEHKKSXLHLHCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as FABAC, and it has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FABAC is not fully understood. However, it is believed that FABAC exerts its effects by inhibiting various enzymes and signaling pathways. For example, FABAC has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. FABAC has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
FABAC has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. FABAC has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, FABAC has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FABAC has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various disease models. However, there are also some limitations to using FABAC in lab experiments. For example, the mechanism of action is not fully understood, and there is limited information on the pharmacokinetics of the compound.

Future Directions

There are several future directions for the study of FABAC. One potential direction is to further investigate the mechanism of action of FABAC. This could involve identifying the specific enzymes and signaling pathways that are affected by FABAC. Another potential direction is to study the pharmacokinetics of FABAC in more detail. This could involve investigating the absorption, distribution, metabolism, and excretion of the compound in animal models. Additionally, further research is needed to determine the potential clinical applications of FABAC in the treatment of various diseases.

Synthesis Methods

The synthesis of FABAC involves the reaction between 4-fluoroaniline and 2,4-thiazolidinedione in the presence of a base. The reaction results in the formation of 2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

FABAC has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. FABAC has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, FABAC has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C16H11FN2O4S

Molecular Weight

346.3 g/mol

IUPAC Name

2-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid

InChI

InChI=1S/C16H11FN2O4S/c17-9-5-7-10(8-6-9)19-14(20)13(24-16(19)23)18-12-4-2-1-3-11(12)15(21)22/h1-8,13,18H,(H,21,22)

InChI Key

GEHKKSXLHLHCTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F

Origin of Product

United States

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